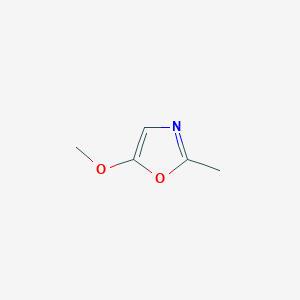

Oxazole, 5-methoxy-2-methyl-

Description

Contextual Background of Oxazole (B20620) Heterocycles in Organic Chemistry

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. ontosight.ai This structural motif is a cornerstone in organic synthesis and medicinal chemistry, as it is present in numerous natural products and pharmaceuticals. ontosight.aigoogle.com The inherent reactivity and electronic properties of the oxazole ring make it a versatile building block for the construction of more complex molecular architectures. orgsyn.orgresearchgate.net Oxazoles participate in a variety of chemical transformations, including cycloaddition reactions, and can serve as precursors to other important heterocyclic systems. orgsyn.orgresearchgate.net Their significance is further underscored by their role as intermediates in the synthesis of compounds with a wide range of biological activities, such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai

Strategic Importance of 5-Methoxy and 2-Methyl Substituents in Oxazole Chemical Space

The specific placement of substituents on the oxazole ring profoundly influences its chemical behavior and potential applications. The 5-methoxy group is particularly noteworthy as it activates the oxazole ring, making it a versatile building block in various chemical transformations. researchgate.net This substituent can act as a directing group in metalation reactions and maintains the C5 position as a masked carboxyl center. scispace.com

The 2-methyl group also plays a crucial role. Its presence can influence the electronic and steric properties of the molecule, which in turn can affect its reactivity and interaction with biological targets. The combination of these two substituents on the oxazole core creates a unique chemical entity with specific and potentially valuable properties.

Research Trajectories and Objectives for Oxazole, 5-methoxy-2-methyl-

Current research on Oxazole, 5-methoxy-2-methyl- and its derivatives is multifaceted, primarily focusing on its utility as a synthetic intermediate. One significant area of investigation involves its use in the synthesis of more complex heterocyclic structures. For instance, the reactivity of the 5-alkoxyoxazole fragment can be harnessed to create isoxazole-pyridine hybrids, which are of interest for their potential biological activities. researchgate.net

Another key research direction is the exploration of its utility in multicomponent reactions. These reactions, which involve the combination of three or more starting materials in a single step, offer an efficient pathway to structurally diverse molecules. The reactivity of α-isocyanoacetates, which can be modulated to synthesize 5-methoxyoxazoles, highlights the potential of this compound in developing novel synthetic methodologies. epfl.ch

Furthermore, investigations into the directed metalation of 5-methoxy-2-phenyloxazole, a related compound, suggest a potential strategy for the synthesis of α,β-dehydroamino acids, highlighting the broader synthetic potential of this class of compounds. scispace.com The overarching objective of these research efforts is to leverage the unique chemical properties of the 5-methoxy-2-methyl-oxazole scaffold to access novel chemical space and develop efficient synthetic routes to valuable molecules.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of "Oxazole, 5-methoxy-2-methyl-" and its derivatives.

| Property | Value | Source |

| Molecular Formula | C6H7NO2 | rsc.org |

| Molecular Weight | 125.13 g/mol | rsc.org |

| IUPAC Name | 5-methoxy-2-methyl-1,3-oxazole | rsc.org |

| Canonical SMILES | CC1=NC=C(O1)OC | nih.gov |

| InChI Key | WCXSVOWHNXWHRT-UHFFFAOYSA-N | nih.gov |

Note: The properties listed are for the parent compound "Oxazole, 5-methoxy-2-methyl-" unless otherwise specified. Data for related structures may vary.

Synthesis and Characterization

The synthesis of 5-methoxy-2-methyl-oxazole derivatives can be achieved through various methods. One common approach involves the reaction of diazo compounds with nitriles. For instance, the visible light-induced synthesis of polysubstituted oxazoles from diazo compounds has been reported, yielding 5-methoxy-2-methyl-4-phenyloxazole. rsc.org Another method involves a three-component synthesis using α-isocyanoacetates, amines, and aldehydes. epfl.ch

Characterization of these compounds typically involves spectroscopic techniques. 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure, with characteristic peaks confirming the presence of the methoxy (B1213986) and methyl groups, as well as the oxazole ring protons. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight. rsc.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQHZLJNVUGTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465671 | |

| Record name | Oxazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53878-74-3 | |

| Record name | Oxazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic and Reactivity Studies of 5 Methoxy 2 Methyloxazole

Reactivity Profile in Electrophilic Additions and Substitutions

The oxazole (B20620) ring possesses a degree of aromatic character, rendering it susceptible to electrophilic attack. However, the presence of the electronegative nitrogen and oxygen atoms generally makes the ring electron-deficient compared to benzene, thus requiring activating groups for efficient electrophilic substitution.

Influence of Methoxy (B1213986) Group on Ring Activation and Regioselectivity

The methoxy group at the C5 position of 5-methoxy-2-methyloxazole plays a pivotal role in dictating the molecule's reactivity towards electrophiles. As a potent electron-donating group, the methoxy substituent enhances the electron density of the oxazole ring through a resonance effect, thereby activating it for electrophilic attack. This activation is crucial for overcoming the inherent electron-deficient nature of the azole ring.

The directing effect of the methoxy group in electrophilic aromatic substitution is well-established. In the context of the 5-methoxyoxazole system, the methoxy group is expected to direct incoming electrophiles primarily to the C4 position. This regioselectivity can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C4 allows for the positive charge to be delocalized onto the oxygen atom of the methoxy group, a particularly stable resonance contributor.

While specific studies on the electrophilic substitution of 5-methoxy-2-methyloxazole are not extensively documented, the general principles of electrophilic aromatic substitution strongly suggest that reactions such as halogenation, nitration, and Friedel-Crafts acylation would proceed preferentially at the C4 position. The reaction conditions would likely need to be carefully controlled to avoid degradation of the oxazole ring, which can be sensitive to strong acids.

Reactivity of the 2-Methyl Moiety Towards Nucleophiles

The methyl group at the C2 position of 5-methoxy-2-methyloxazole offers a handle for a variety of functionalization reactions. Its reactivity can be enhanced by conversion to a more electrophilic species, such as a 2-(halomethyl)oxazole.

N-Functionalization via 2-(Halomethyl)oxazoles

Halogenation of the 2-methyl group, for instance, through radical bromination, would yield a 2-(halomethyl)-5-methoxyoxazole. This intermediate is a valuable precursor for N-functionalization. The 2-(halomethyl) unit behaves as a reactive electrophile, susceptible to nucleophilic substitution by a range of nitrogen-containing nucleophiles.

Analogous studies on 2-(halomethyl)-4,5-diphenyloxazoles have demonstrated that these compounds readily react with primary and secondary amines, as well as other nitrogen nucleophiles, to afford the corresponding N-substituted products. nsf.gov This suggests that 2-(halomethyl)-5-methoxyoxazole would serve as an effective scaffold for the introduction of various amino functionalities at the 2-position.

Table 1: Representative N-Functionalization Reactions of 2-(Halomethyl)oxazoles

| Nucleophile | Product Type |

| Primary Amine (R-NH2) | 2-(Alkylaminomethyl)-5-methoxyoxazole |

| Secondary Amine (R2NH) | 2-(Dialkylaminomethyl)-5-methoxyoxazole |

| Azide (N3-) | 2-(Azidomethyl)-5-methoxyoxazole |

Etherification and Thioetherification

The electrophilic nature of 2-(halomethyl)-5-methoxyoxazole also permits reactions with oxygen and sulfur nucleophiles. Etherification can be achieved by reacting the halomethyl derivative with alkoxides or phenoxides, leading to the formation of 2-(alkoxymethyl)- or 2-(aryloxymethyl)-5-methoxyoxazoles. Similarly, thioetherification can be accomplished using thiolates as nucleophiles to produce 2-(alkylthiomethyl)- or 2-(arylthiomethyl)-5-methoxyoxazoles. These reactions significantly expand the diversity of functional groups that can be appended to the oxazole core. nsf.gov

Table 2: Etherification and Thioetherification of 2-(Halomethyl)oxazoles

| Nucleophile | Product Type |

| Alkoxide (RO-) | 2-(Alkoxymethyl)-5-methoxyoxazole |

| Thiolate (RS-) | 2-(Alkylthiomethyl)-5-methoxyoxazole |

Wittig and Malonate Alkylation

Further derivatization of the 2-methyl group can be envisioned through its conversion to a carbonyl functionality. Oxidation of the 2-methyl group to a 2-formyl group would open up pathways for olefination reactions. The resulting 2-formyl-5-methoxyoxazole could undergo a Wittig reaction with a phosphonium (B103445) ylide to generate a vinyl-substituted oxazole. The Wittig reaction is a versatile method for alkene synthesis from carbonyl compounds and phosphorus ylides.

Alternatively, the 2-(halomethyl)-5-methoxyoxazole intermediate is a suitable substrate for C-C bond formation via malonate alkylation. In this reaction, the enolate of a malonic ester acts as a nucleophile, displacing the halide to form a new carbon-carbon bond. This methodology provides a route to introduce a two-carbon extension at the 2-position, which can be further manipulated. For instance, the resulting malonate derivative can be hydrolyzed and decarboxylated to yield a propanoic acid side chain. The use of 2-(bromomethyl)oxazole analogues in the C-alkylation of stabilized carbanions like malonates has been reported as an effective synthetic strategy. nsf.gov

Carbanion Chemistry at the Oxazole C4 Position

The acidity of the protons on the oxazole ring varies, with the C2 proton generally being the most acidic. However, the presence of a directing group can influence the site of deprotonation.

Studies on the related compound, 5-methoxy-2-phenyloxazole, have demonstrated that deprotonation can be selectively achieved at the C4 position. scispace.comresearchgate.net This is attributed to a directed metalation effect, where the methoxy group at C5 directs the organolithium base to the adjacent C4 position. Treatment of 5-methoxy-2-phenyloxazole with strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures results in the formation of the corresponding 4-lithiooxazole derivative. scispace.comresearchgate.net

The resulting carbanion at the C4 position exhibits moderate reactivity. While it has been shown to be generally unreactive towards alkylation with longer-chain alkyl halides, it does react with certain electrophiles. scispace.comresearchgate.net For instance, quenching the C4-lithiated species with deuterium (B1214612) oxide (D2O) leads to deuterium incorporation at the C4 position. scispace.comresearchgate.net Reaction with methyl iodide in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to yield the 4-methylated product. scispace.comresearchgate.net Furthermore, this carbanion can participate in addition reactions with aldehydes, such as benzaldehyde (B42025) and isobutyraldehyde, to form the corresponding secondary alcohols. scispace.comresearchgate.net

This C4 carbanion chemistry provides a valuable synthetic route for the introduction of substituents at a position that is not readily accessible through electrophilic substitution in the absence of the directing methoxy group.

Table 3: Reactions of the C4-Lithiated Derivative of 5-Methoxy-2-phenyloxazole

| Electrophile | Product |

| D2O | 4-Deuterio-5-methoxy-2-phenyloxazole |

| CH3I / TMEDA | 5-Methoxy-4-methyl-2-phenyloxazole |

| PhCHO | α-(5-Methoxy-2-phenyloxazol-4-yl)benzyl alcohol |

| (CH3)2CHCHO | 1-(5-Methoxy-2-phenyloxazol-4-yl)-2-methylpropan-1-ol |

Reactivity of C4-Metalated 5-Methoxy-Oxazoles

The directed metalation of 5-methoxy-2-methyloxazole at the C4 position provides a powerful synthetic tool for the introduction of various substituents at this carbon. Deprotonation at C4 is typically achieved using strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). This process generates a highly reactive C4-lithiated oxazole intermediate.

The reactivity of this C4-metalated species is significantly influenced by the nature of the electrophile. While generally unreactive towards alkylation, methylation has been successfully achieved using methyl iodide in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The presence of TMEDA is thought to chelate the lithium cation, breaking down aggregates of the organolithium species and thereby increasing its reactivity. nih.gov

The C4-lithiated oxazole exhibits greater reactivity towards carbonyl compounds. It readily adds to aldehydes, such as benzaldehyde and isobutyraldehyde, to furnish the corresponding secondary alcohols in moderate yields. nih.gov This reactivity highlights the nucleophilic character of the C4 position after metalation.

| Electrophile | Additive | Product | Yield (%) |

|---|---|---|---|

| D₂O | None | 4-Deutero-5-methoxy-2-phenyloxazole | 88 |

| MeI | TMEDA | 5-Methoxy-4-methyl-2-phenyloxazole | 63 |

| PhCHO | None | (5-Methoxy-2-phenyloxazol-4-yl)(phenyl)methanol | 54 |

| Me₂CHCHO | None | 1-(5-Methoxy-2-phenyloxazol-4-yl)-2-methylpropan-1-ol | 52 |

Transformations Leading to α,β-Dehydroamino Acid Precursors

The alcohol adducts obtained from the reaction of C4-metalated 5-methoxy-2-methyloxazole with aldehydes serve as valuable precursors for the synthesis of α,β-dehydroamino acids. nih.gov These unsaturated amino acid derivatives are of significant interest due to their presence in various natural products and their utility as synthetic intermediates. jsynthchem.comdocumentsdelivered.comacs.org

The transformation of the alcohol adducts into α,β-dehydroamino acids is typically achieved through an acid-catalyzed process. Treatment of the alcohols with dilute acid induces a rearrangement, ring cleavage of the oxazole, and subsequent hydrolysis. nih.gov This cascade of reactions ultimately furnishes the corresponding N-acyl α,β-dehydroamino acids. The geometry of the resulting double bond can be variable. nih.gov This synthetic strategy provides a novel and efficient route to these important building blocks from readily accessible oxazole starting materials.

Pericyclic Reactions and Cycloadditions

5-Methoxy-2-methyloxazole, owing to its diene-like character within the oxazole ring, participates in a variety of pericyclic reactions and cycloadditions. These reactions provide access to a diverse range of carbocyclic and heterocyclic structures.

Singlet Oxygen [4+2]-Cycloaddition and Subsequent Ring Cleavage

Oxazoles can react with singlet oxygen in a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, where the oxazole acts as the diene. This reaction leads to the formation of an unstable bicyclic endoperoxide intermediate. acs.org The electron-donating methoxy group at the C5 position of 5-methoxy-2-methyloxazole is expected to enhance the reactivity of the oxazole ring towards electron-deficient dienophiles like singlet oxygen. The stability of the resulting endoperoxide can be influenced by the substituents on the oxazole ring. researchgate.net

The endoperoxide intermediate formed from the cycloaddition of singlet oxygen to the oxazole ring is highly unstable and undergoes spontaneous ring cleavage. This cleavage is believed to proceed through a Baeyer-Villiger-like rearrangement. The initial products of this rearrangement are transient imino-anhydrides. organic-chemistry.org

These reactive imino-anhydrides can then follow different reaction pathways. One common pathway is a rearrangement to form stable triamides. organic-chemistry.orgresearchgate.net In the case of 2-alkyl-substituted oxazoles, the triamides are formed, and subsequent nucleophilic attack can occur at the acyl carbonyl group derived from the C2 position of the original oxazole. Alternatively, the imino-anhydride can undergo hydrolysis in aqueous media to yield an imide and a carboxylic acid. organic-chemistry.org The specific products formed are dependent on the reaction conditions and the substitution pattern of the oxazole.

Formal [3+2]-Cycloadditions with Unsaturated Systems

While typical Diels-Alder reactions involve a [4+2] cycloaddition, oxazole systems can also participate in formal [3+2] cycloadditions with certain unsaturated compounds. For instance, 5-methoxy-4-(p-nitrophenyl)oxazoles react with tetracyanoethylene (B109619) to yield formal [3+2] cycloadducts. This reaction does not proceed through a concerted Diels-Alder mechanism but rather via a zwitterionic intermediate that is formed through a nucleophilic attack of the oxazole on the electron-deficient alkene, followed by ring opening and subsequent cyclization. This type of reactivity showcases the versatility of oxazoles in constructing five-membered ring systems. The scope of formal [3+2] cycloadditions has been explored with various dipolarophiles and other heterocyclic systems, highlighting a general strategy for the synthesis of diverse heterocyclic scaffolds.

Abnormal Diels-Alder Reactions of Oxazole Systems

The term "abnormal Diels-Alder reaction" in the context of oxazoles often refers to cycloaddition reactions where the expected pyridine (B92270) or furan (B31954) products are not formed, or where the reaction proceeds through a non-concerted, stepwise mechanism. The reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, leading to a formal [3+2] adduct, is a prime example of such an abnormal reaction.

Probing Acid-Mediated Transformations of 5-Methoxy-2-methyloxazole

The reactivity of the oxazole ring, particularly in the presence of acid, is a critical aspect of its chemical behavior. For 5-methoxy-2-methyloxazole, the presence of both an electron-donating methoxy group at the C5 position and a methyl group at the C2 position influences the electron density distribution within the heterocyclic system, thereby dictating its susceptibility to acid-mediated transformations. This section delves into the mechanistic studies concerning the acid-catalyzed ring opening, rearrangement pathways, and the fundamental aspects of its basicity and protonation.

Oxazole Ring Opening and Rearrangement Pathways

Under acidic conditions, oxazoles can undergo ring-opening reactions, which are often followed by rearrangement to form more stable products. While specific studies detailing the acid-mediated transformations of 5-methoxy-2-methyloxazole are not extensively documented, the reactivity of analogous substituted oxazoles provides significant insights into the probable pathways.

The general mechanism for the acid-catalyzed hydrolysis of oxazoles involves the initial protonation of the oxazole ring, which activates it towards nucleophilic attack by water. For 2-methylbenzoxazole, studies have shown that it undergoes acid-catalyzed hydrolysis to form the corresponding amidophenol. rsc.org This suggests that 5-methoxy-2-methyloxazole would likely follow a similar pathway, leading to the formation of an N-acylamino ketone intermediate through cleavage of the O1-C2 bond.

The key steps in the proposed pathway are:

Protonation: The initial step is the protonation of the oxazole ring. The most likely site of protonation is the nitrogen atom (N3), as it is the most basic center in the molecule.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electrophilic C2 carbon. This leads to the formation of a tetrahedral intermediate.

Ring Opening: Subsequent proton transfers and elimination of a water molecule result in the cleavage of the oxazole ring, yielding an enol intermediate.

Tautomerization: The enol rapidly tautomerizes to the more stable keto form, resulting in the final N-acylamino ketone product.

The presence of the methoxy group at C5 is expected to influence the rate of this process. As an electron-donating group, it increases the electron density in the ring, potentially affecting the initial protonation step and the stability of the intermediates.

Below is a table summarizing the proposed intermediates and products in the acid-mediated ring opening of 5-methoxy-2-methyloxazole.

| Step | Intermediate/Product | Structure | Description |

| 1 | Protonated Oxazole | The oxazole ring is protonated at the nitrogen atom. | |

| 2 | Tetrahedral Intermediate | A water molecule attacks the C2 carbon. | |

| 3 | Ring-Opened Enol | The C-O bond is cleaved, leading to an enol. | |

| 4 | N-acylamino Ketone | Tautomerization of the enol to the final product. |

Note: The structures are proposed based on established mechanisms for similar oxazole derivatives.

Basicity and Protonation Sites within the Oxazole Nucleus

The basicity of the oxazole ring is a fundamental property that governs its behavior in acidic media. The primary site of protonation in the oxazole nucleus is the nitrogen atom, which bears a lone pair of electrons in an sp2-hybridized orbital. The basicity of substituted oxazoles is influenced by the electronic effects of the substituents.

For 5-methoxy-2-methyloxazole, the methoxy group at C5 is an electron-donating group, which is expected to increase the electron density on the nitrogen atom through resonance, thereby increasing its basicity compared to unsubstituted oxazole. Conversely, the methyl group at C2 has a weak electron-donating inductive effect.

Theoretical calculations are crucial in determining the most favorable protonation site. Computational studies involving density functional theory (DFT) can model the protonation of the molecule and calculate the relative energies of the possible protonated species. In the case of 5-methoxy-2-methyloxazole, the two potential protonation sites are the nitrogen atom (N3) and the oxygen atom of the methoxy group. However, protonation on the heterocyclic nitrogen is generally more favorable as it leads to a more stable conjugate acid where the positive charge can be delocalized over the aromatic system.

The table below presents the likely protonation sites and a qualitative assessment of their relative basicity.

| Protonation Site | Description | Relative Basicity |

| Nitrogen (N3) | The lone pair on the nitrogen atom is in an sp2 orbital, making it the most basic site. | High |

| Methoxy Oxygen | The oxygen of the methoxy group also has lone pairs, but protonation here would disrupt the aromaticity of the ring to a greater extent. | Low |

Further experimental and computational studies are necessary to precisely quantify the pKa of 5-methoxy-2-methyloxazole and to definitively confirm the primary site of protonation.

Strategic Applications of 5 Methoxy 2 Methyloxazole As a Chemical Building Block

Synthesis of Advanced Organic Intermediates

5-Methoxy-2-methyloxazole is a pivotal precursor in the generation of advanced organic intermediates. Its oxazole (B20620) ring can be strategically manipulated and incorporated into larger molecular frameworks, facilitating the synthesis of complex structures. The reactivity of the oxazole core, influenced by the methoxy (B1213986) and methyl substituents, allows for a range of chemical transformations. These transformations are fundamental in constructing intermediates that are steps closer to final target molecules with desired biological or material properties.

The utility of oxazole derivatives as building blocks extends to the synthesis of other heterocyclic systems. For instance, the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a well-established method for preparing 5-substituted oxazoles from aldehydes. semanticscholar.org This highlights the broader importance of the oxazole motif in generating structural diversity. While not directly detailing the use of 5-methoxy-2-methyloxazole, this methodology underscores the strategic importance of oxazoles in creating advanced intermediates for drug discovery and synthesis. semanticscholar.org

Development of Complex Polyheterocyclic Architectures

The inherent reactivity of the oxazole nucleus within 5-methoxy-2-methyloxazole makes it an ideal component for the construction of intricate polyheterocyclic systems. These complex architectures often form the core of biologically active molecules and natural products.

Spirooxindole-Oxazole Hybrid Compounds

Spirooxindoles are a significant class of heterocyclic compounds that are present in numerous natural products and exhibit a wide range of biological activities. mdpi.com The fusion of an oxazole ring, derived from precursors like 5-methoxy-2-methyloxazole, with a spirooxindole core leads to the formation of novel hybrid compounds. These hybrid molecules are of significant interest in medicinal chemistry due to their potential for enhanced or novel pharmacological properties.

The synthesis of such hybrids often involves multi-component reactions where the oxazole moiety can be introduced through various synthetic strategies. For example, the reaction of isatin (B1672199) derivatives with compounds containing an oxazole precursor can lead to the formation of spirooxindole-oxazole structures. nih.govresearchgate.net These reactions can be designed to be highly efficient, providing access to a diverse library of hybrid compounds for biological screening. nih.govresearchgate.net

Isoquinoline-Oxazole Fused Systems

The fusion of isoquinoline (B145761) and oxazole rings results in polyheterocyclic systems with potential applications in materials science and medicinal chemistry. Isoquinoline alkaloids and their derivatives are known for their diverse biological activities. The incorporation of an oxazole ring can modulate these properties and lead to the discovery of new therapeutic agents.

Synthetic strategies towards isoquinoline-oxazole fused systems often involve tandem or one-pot reactions that efficiently construct the complex ring system from simpler precursors. nih.gov While direct examples employing 5-methoxy-2-methyloxazole were not detailed in the provided context, the general principles of heterocyclic synthesis suggest its potential as a key building block in such constructions. The development of metal-free and environmentally benign methods for the synthesis of these fused systems is an active area of research. nih.gov

Precursors in α,β-Dehydroamino Acid Synthesis Pathways

α,β-Dehydroamino acids are non-proteinogenic amino acids that are components of many biologically active natural peptides. magtech.com.cnnih.gov Their unique structural feature, a double bond between the α and β carbons, imparts conformational rigidity to peptides and can be crucial for their biological activity. magtech.com.cn Oxazole-based intermediates, derivable from 5-methoxy-2-methyloxazole, can serve as valuable precursors in the synthesis of α,β-dehydroamino acids.

One established method involves the Erlenmeyer-Plöchl reaction for the synthesis of azlactones (oxazol-5(4H)-ones), which are key intermediates for α,β-dehydroamino acids. While this is a general method, the specific use of 5-methoxy-2-methyloxazole derivatives would introduce particular substitution patterns into the final dehydroamino acid product. The development of efficient synthetic methods for α,β-dehydroamino acids is crucial for their application in biological and materials science. rsc.org

| Precursor Type | Synthetic Method | Resulting Product | Reference |

| Oxazole-based intermediates | Azlactone synthesis | α,β-Dehydroamino acids | rsc.org |

| β-Hydroxyamino acids | Elimination reactions | α,β-Dehydroamino acids | byu.edu |

Role in Natural Product Fragment Construction

The concept of fragment-based drug discovery (FBDD) has gained significant traction, and natural products are a rich source of structurally diverse and biologically validated fragments. nih.govchimia.ch The deconstruction of complex natural products into smaller, fragment-sized molecules allows for the exploration of new chemical space and the identification of novel protein ligands. chimia.ch

5-Methoxy-2-methyloxazole can be considered a "pseudo-natural product" fragment, embodying structural motifs found in natural products. springernature.comnih.gov Its use in synthesis allows for the construction of larger molecules that incorporate this natural product-like fragment. This approach, which involves the combination of natural product fragments, can lead to the generation of diverse and biologically relevant compound libraries. springernature.com The oxazole ring itself is a common feature in a variety of natural products, further underscoring the importance of 5-methoxy-2-methyloxazole as a building block in this context.

| Fragment Source | Application | Desired Outcome | Reference |

| Natural Products | Fragment-Based Ligand Discovery | Novel protein ligands | nih.govchimia.ch |

| 5-Methoxy-2-methyloxazole (as a pseudo-natural product fragment) | Synthesis of complex molecules | Diverse and biologically relevant compound libraries | springernature.comnih.gov |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Diffraction provide definitive information on the connectivity of atoms, molecular weight, elemental composition, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 5-methoxy-2-methyl-oxazole, ¹H and ¹³C NMR would be used for its complete structural assignment.

In a typical ¹H NMR spectrum for this compound, distinct signals would be expected for the protons of the methyl group, the methoxy (B1213986) group, and the single proton on the oxazole (B20620) ring.

The methyl protons (at position 2) would likely appear as a singlet in the upfield region of the spectrum.

The methoxy protons (at position 5) would also appear as a singlet, typically in the range of 3.5-4.0 ppm.

The oxazole ring proton (at position 4) would present as a singlet in the aromatic region.

The ¹³C NMR spectrum provides information on the carbon skeleton. For 5-methoxy-2-methyl-oxazole, distinct signals would correspond to the two substituent carbons (methyl and methoxy) and the three carbons of the oxazole ring. In a study on regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the characteristic signals for the oxazole ring skeleton carbons were identified, providing a reference for the expected chemical shifts in similar heterocyclic systems. beilstein-journals.org For instance, the C-4, C-3 (analogous to C-5 in the target compound), and C-5 (analogous to C-2) carbons were observed at approximately δ 108.3, 150.2, and 179.5 ppm, respectively. beilstein-journals.org Advanced 2D NMR techniques like HSQC and HMBC would be employed to definitively correlate the proton and carbon signals, confirming the connectivity of the entire molecule. beilstein-journals.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-methoxy-2-methyl-oxazole

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ring Proton | H-4 | ~6.5 - 7.5 | ~120 - 130 |

| Methyl Protons | -CH₃ (at C2) | ~2.0 - 2.5 | ~10 - 20 |

| Methoxy Protons | -OCH₃ (at C5) | ~3.5 - 4.0 | ~55 - 65 |

| Ring Carbon | C-2 | - | ~155 - 165 |

| Ring Carbon | C-5 | - | ~150 - 160 |

Note: The values in this table are predictions based on typical chemical shifts for similar functional groups and structures.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-methoxy-2-methyl-oxazole (C₅H₇NO₂), HRMS would be used to determine its exact molecular weight (113.0477 g/mol ). This precise mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

In practice, a sample is ionized and the resulting ions are separated based on their m/z ratio. The high resolution of the instrument allows for mass measurements to within a few parts per million (ppm), providing strong evidence for the identity of a synthesized product. Studies involving the synthesis of various oxazole and oxadiazole derivatives routinely use HRMS to confirm the structure of the obtained substances. rsc.orgrrpharmacology.ru The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating data from NMR spectroscopy.

X-ray Diffraction for Solid-State Structure and Stereochemistry

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and intermolecular interactions. While there is no specific published crystal structure for 5-methoxy-2-methyl-oxazole, the methodology is well-established for related heterocyclic compounds. beilstein-journals.orgiucr.org

The analysis of a suitable crystal of 5-methoxy-2-methyl-oxazole would confirm the planarity of the oxazole ring and provide exact measurements for the C-O, C-N, and C-C bond lengths within the ring and to the substituent methyl and methoxy groups. This data is invaluable for understanding the solid-state packing and intermolecular forces, such as hydrogen bonds or π–π stacking, that might influence the material's physical properties. For example, the analysis of a complex oxazole derivative revealed the dihedral angles between the oxazole ring and various phenyl substituents, illustrating the molecule's conformation in the solid state. iucr.org

Computational Chemistry Methodologies

Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into the electronic structure, properties, and reactivity of molecules. These methods can predict molecular geometries, spectroscopic properties, and reaction pathways, guiding experimental design and interpreting results.

Quantum Chemical Studies on Electronic Properties and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules. iaps.org.in For 5-methoxy-2-methyl-oxazole, these studies can calculate various molecular properties that dictate its reactivity and behavior.

Key parameters that would be investigated include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. iaps.org.in

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions of positive and negative potential that are important for intermolecular interactions.

Computational studies on other heterocyclic systems have demonstrated the utility of these methods. For instance, DFT calculations have been used to analyze the molecular properties and reactivity of various oxazole derivatives designed as potential therapeutics. jcchems.com

Table 2: Computationally Predicted Properties for Oxazole Derivatives

| Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | DFT (e.g., B3LYP/6-31G) |

| Dipole Moment | Indicates molecular polarity | DFT (e.g., B3LYP/6-31G) |

Molecular Modeling in Reaction Pathway Elucidation

Molecular modeling can be employed to investigate the mechanisms of chemical reactions involving 5-methoxy-2-methyl-oxazole. By calculating the potential energy surface for a proposed reaction, chemists can identify transition states and intermediates, determining the most likely reaction pathway.

For example, if 5-methoxy-2-methyl-oxazole were to undergo an electrophilic substitution reaction, computational modeling could predict the most favorable position of attack (e.g., at the C-4 position) by comparing the activation energies of the different possible pathways. This approach was used in molecular docking simulations of 2-methyloxazole (B1590312) derivatives to elucidate their binding mode in the colchicine (B1669291) site of tubulin, showing how the molecule's substituents interact with surrounding amino acids. nih.gov Such studies are crucial for understanding not only synthetic transformations but also the interactions of molecules in biological systems.

Concluding Remarks and Outlook in Oxazole, 5 Methoxy 2 Methyl Research

Synthesis and Reactivity Highlights

While specific literature exclusively detailing the synthesis of 5-methoxy-2-methyloxazole is sparse, its preparation can be inferred from established general methods for oxazole (B20620) ring formation. The reactivity of this compound is largely dictated by the interplay of the electron-donating methoxy (B1213986) group at the C5 position and the methyl group at the C2 position, within the electron-deficient oxazole ring.

Synthesis Highlights

Several classical and modern synthetic routes are applicable for the construction of the 5-methoxy-2-methyloxazole core. These methods generally involve the formation of key C-O and C=N bonds to construct the heterocyclic ring.

One of the most common methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com For 5-methoxy-2-methyloxazole, this would likely involve a precursor derived from an appropriate α-amino ketone and an acetylating agent. Another viable approach is the reaction of α-haloketones with primary amides . pharmaguideline.com

More contemporary methods, such as palladium-catalyzed C-H activation pathways, offer efficient one-step syntheses of oxazole derivatives from simple amides and ketones. acs.org The cycloisomerization of propargyl amides, often mediated by silica (B1680970) gel, also presents a mild and practical route to substituted oxazoles.

Table 1: General Synthetic Approaches for Oxazole, 5-methoxy-2-methyl-

| Synthesis Method | Precursors | Key Features |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Classical method, involves cyclodehydration. pharmaguideline.com |

| From α-Haloketones and Amides | α-Haloketone and Acetamide | A versatile and widely used method. pharmaguideline.com |

| Palladium-Catalyzed Cyclization | Ketone and Acetamide | Modern, efficient, one-step process. acs.org |

| Propargyl Amide Cycloisomerization | Propargyl amide | Mild conditions, good functional group tolerance. |

Reactivity Highlights

The reactivity of the oxazole ring is characterized by a pyridine-type nitrogen at the 3-position and a furan-type oxygen at the 1-position. pharmaguideline.com The presence of the electron-donating methoxy group at C5 significantly influences the regioselectivity of its reactions.

Electrophilic Substitution: The oxazole ring itself is electron-deficient, making electrophilic substitution generally difficult. However, the presence of the electron-releasing methoxy group at the C5 position is expected to activate the ring towards electrophilic attack, primarily at the C4 position. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is generally unfavorable unless there are strong electron-withdrawing groups present, which is not the case for 5-methoxy-2-methyloxazole. pharmaguideline.comfirsthope.co.in Direct nucleophilic displacement of the methoxy group would be challenging. However, lithiation at the C2 position with a strong base like n-butyllithium, followed by quenching with an electrophile, is a potential pathway for functionalization. firsthope.co.in

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, particularly when activated with electron-donating substituents. pharmaguideline.comfirsthope.co.in The 5-methoxy group in the target compound would facilitate such cycloadditions with suitable dienophiles, leading to the formation of pyridine (B92270) or furan (B31954) derivatives after rearrangement of the initial adduct. pharmaguideline.com

Current Limitations and Future Research Directions

Despite the potential utility of 5-methoxy-2-methyloxazole as a building block, there is a notable lack of dedicated research on this specific compound. This scarcity of information presents both a limitation and an opportunity.

Current Limitations:

Lack of Dedicated Synthetic Studies: While general methods can be applied, optimized and high-yielding synthetic protocols specifically for 5-methoxy-2-methyloxazole have not been reported in detail.

Unexplored Reactivity Profile: The specific reactivity, including the scope and limitations of various transformations on this particular oxazole, remains largely unexplored.

Limited Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data and detailed physicochemical properties are not readily available in the public domain, hindering its identification and characterization in new reactions.

Absence of Application-Focused Research: There are no significant reports on the application of 5-methoxy-2-methyloxazole in medicinal chemistry, materials science, or as a ligand in catalysis.

Future Research Directions:

Development of Efficient Synthetic Routes: A systematic investigation into the most efficient, scalable, and cost-effective synthesis of 5-methoxy-2-methyloxazole is warranted.

Comprehensive Reactivity Studies: A thorough exploration of its reactivity towards a range of electrophiles, nucleophiles, and in cycloaddition reactions would be highly valuable. This could include a detailed study of the directing effects of the methoxy and methyl groups.

Physicochemical Characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of key physicochemical properties would provide a solid foundation for future research and applications.

Exploration of Biological Activity: Given that many substituted oxazoles exhibit a wide range of biological activities, 5-methoxy-2-methyloxazole and its derivatives should be screened for potential pharmacological properties.

Application in Materials Science: The oxazole core can be incorporated into larger conjugated systems, suggesting potential applications in the development of organic electronic materials.

Potential Impact on Synthetic Organic Chemistry

The exploration of simple, yet functionalized, heterocyclic compounds like 5-methoxy-2-methyloxazole can have a significant impact on the broader field of synthetic organic chemistry.

As a Versatile Building Block: With two distinct substituents and three reactive sites on the heterocyclic core, 5-methoxy-2-methyloxazole can serve as a versatile starting material for the synthesis of more complex molecules. The methoxy group, for instance, could potentially be converted to a hydroxyl group, providing a handle for further functionalization.

In the Synthesis of Natural Products and Pharmaceuticals: The oxazole motif is present in numerous natural products and pharmaceutically active compounds. A deeper understanding of the chemistry of 5-methoxy-2-methyloxazole could provide novel synthetic pathways to such molecules or their analogues. The presence of a methoxy group is a common feature in many bioactive compounds, making this oxazole an attractive precursor.

Advancement of Heterocyclic Chemistry: Detailed studies on the synthesis and reactivity of 5-methoxy-2-methyloxazole can contribute to a more profound understanding of the fundamental principles of oxazole chemistry. This knowledge can be extrapolated to other substituted oxazoles and related heterocyclic systems, aiding in the design of new synthetic methodologies and novel functional molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methoxy-2-methyloxazole, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of 5-methoxy-2-methyloxazole derivatives can be achieved via cyclodehydration of α-acylamino ketones (Robinson-Gabriel synthesis) or through multicomponent reactions using nitriles and aroylmethylidene malonates . Solvent selection is critical: polar aprotic solvents like DMF enhance cyclization efficiency, while acidic conditions (e.g., H₂SO₄/Ac₂O) promote dehydration. For example, using bromo oxazole intermediates under optimized Bischler-Napieralski conditions yielded 19% product purity in one study, highlighting the need for rigorous solvent and promoter screening .

Q. How can researchers validate the structural integrity of 5-methoxy-2-methyloxazole derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are standard for structural confirmation. For instance, HRMS (EI, 70 eV) of a related oxazole derivative showed a calculated mass of 265.1103 Da (experimental: 265.1109 Da), aligning with theoretical values . Elemental analysis discrepancies (e.g., C 73.00% vs. C 73.20% calculated) may arise from residual solvents, necessitating repeated recrystallization and TLC monitoring .

Q. What are the preliminary pharmacological screening strategies for oxazole derivatives?

- Methodological Answer : Initial bioactivity assessment typically involves antimicrobial disc diffusion assays and cytotoxicity screening. For example, oxazole-3a demonstrated inhibition of AQP4 and cytokines in murine models, validated via ELISA and Western blotting . Researchers should prioritize compounds with >80% purity and screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to identify lead candidates .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy groups) modulate the anti-cancer activity of 5-methoxy-2-methyloxazole derivatives?

- Methodological Answer : Substituent effects can be quantified via quantum-chemical modeling (e.g., DFT calculations) to assess frontier molecular orbitals (HOMO/LUMO). The methoxy group in 5-methoxy-2-methyloxazole enhances electron density, improving binding to kinases like EGFR. Pharmacological validation via MTT assays and molecular docking (e.g., GlcN-6-P-synthase) is recommended, as seen in studies where H-bonding with T1396 and Y1350 residues correlated with activity .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. To address this, use molecular dynamics (MD) simulations to account for receptor conformational changes. For example, oxazole derivatives predicted to bind AQP4 in silico showed reduced in vivo efficacy due to off-target interactions, resolved by introducing bulky substituents to enhance selectivity . Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics .

Q. What green chemistry approaches minimize waste in 5-methoxy-2-methyloxazole synthesis?

- Methodological Answer : Microwave-assisted synthesis and deep-eutectic solvents (DES) reduce reaction times and hazardous byproducts. A 2020 study achieved 85% yield for a similar oxazole using choline chloride/urea DES, avoiding toxic catalysts. Continuous flow systems further enhance scalability, reducing energy consumption by 40% compared to batch methods .

Q. How can crystallography elucidate the binding mode of 5-methoxy-2-methyloxazole in enzyme complexes?

- Methodological Answer : X-ray crystallography (resolution ≤2.0 Å) reveals critical interactions. For instance, the oxazole oxygen in compound 4 formed a hydrogen bond with T1396, while the benzyl group occupied a hydrophobic pocket in crystallized kinase complexes . Soak or co-crystallize derivatives with target proteins (e.g., AQP4) and refine structures using PHENIX or Coot .

Q. What strategies improve synthetic yield in low-yielding oxazole reactions (e.g., <20%)?

- Methodological Answer : Optimize stoichiometry and catalyst loading. In one case, increasing Pd(OAc)₂ from 5 mol% to 10 mol% improved Suzuki coupling yields from 19% to 62% for a bromo oxazole intermediate . Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity) and employ scavengers (e.g., QuadraSil® MP) to remove metal residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.